3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c14-11-3-1-2-10(8-11)12(16)15-9-13(17)4-6-18-7-5-13/h1-3,8,17H,4-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYGGIZHXJMVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide typically involves the following steps:
Amidation: The brominated benzene derivative is then reacted with an amine derivative containing the hydroxyoxan-4-yl group. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyoxan-4-yl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1.
Table 1: Structural Comparison of Benzamide Derivatives
*Estimated based on structural similarity.
Key Observations :
- Amide Side Chain Diversity : The target compound’s hydroxytetrahydro-2H-pyran group introduces steric bulk and hydrogen-bonding capacity, contrasting with piperidine (3a) or thiazole () side chains, which prioritize basicity or aromatic interactions .
- Natural vs. Synthetic : The compound in (3-Bromo-N-(2-thiazolyl)benzamide) is plant-derived, highlighting natural sources of brominated benzamides, whereas others are synthetic .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical Parameters
*Predicted using fragment-based methods.
Key Findings :
- Hydrogen Bonding: The target compound’s hydroxytetrahydro-2H-pyran group provides two H-bond donors (hydroxyl and amide NH), similar to 3a but with fewer acceptors than ZINC33268577, which may reduce off-target interactions .
- Rotatable Bonds : A moderate number of rotatable bonds (4) suggests balanced flexibility for target binding compared to ZINC33268577 (5) or 3a (6) .
- Solubility : The hydroxyl group in the oxane ring likely improves aqueous solubility (~0.15 mg/mL) over more lipophilic analogs like ZINC33268577 (0.08 mg/mL) .
Biological Activity
3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅BrN₂O₃
- Molecular Weight : Approximately 328.19 g/mol
The compound features a bromine atom and a hydroxyl group attached to a benzamide structure, which is significant for its interactions with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
Anticancer Properties
Research indicates that compounds with similar structures to this compound can inhibit cancer cell proliferation. For instance, benzamide derivatives have been shown to inhibit RET kinase activity, which is implicated in various cancers. A study highlighted that certain benzamide derivatives could effectively induce apoptosis in cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which plays a critical role in chronic inflammatory diseases. Inhibition of this pathway could lead to reduced cytokine release and improved outcomes in conditions characterized by inflammation .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures can exert neuroprotective effects by modulating glial cell activation and reducing neuroinflammation, particularly relevant in neurodegenerative diseases .
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity and selectivity towards certain biological pathways involved in disease processes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅BrN₂O₃ |
| Molecular Weight | 328.19 g/mol |
| Anticancer Activity | Yes (inhibits RET kinase) |
| Anti-inflammatory Activity | Yes (modulates NLRP3 inflammasome) |
| Neuroprotective Effects | Yes (reduces microglial activation) |
Case Studies
- Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry explored various benzamide derivatives, including those structurally similar to this compound. The findings demonstrated significant inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroinflammation Research : Another investigation assessed the effects of similar benzamide derivatives on microglial activation. Results indicated that these compounds significantly reduced the secretion of pro-inflammatory cytokines, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms the amide linkage and hydroxytetrahydrofuran substituent. Deuterated DMSO or CDCl₃ resolves exchangeable protons (e.g., -OH) .
- X-ray crystallography : Use SHELX or Phaser software for structure refinement. High-resolution data (≤1.0 Å) ensures accurate determination of bond lengths and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities .
What experimental approaches are recommended to investigate its mechanism of action in modulating enzyme targets?
Advanced Research Question
- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) for target interactions .
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding poses, guided by crystallographic data .
How should researchers address discrepancies in reported biological activities across studies?
Advanced Research Question
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out batch variability .
- Assay standardization : Compare results under identical conditions (e.g., cell lines, incubation time). Cross-validate with orthogonal assays (e.g., Western blot vs. ELISA) .
- Data normalization : Account for solvent effects (e.g., DMSO cytotoxicity) and control for off-target interactions using knockout cell models .
What strategies assess the compound’s in vitro and in vivo toxicity profiles?
Advanced Research Question
- In vitro toxicity : Conduct hemolysis assays (erythrocyte lysis) and hepatocyte viability tests (LDH release) .
- In vivo models : Administer escalating doses in rodents (OECD Guideline 420) to determine LD₅₀ and monitor organ histopathology .
- Metabolic stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation and metabolite identification .
How can researchers optimize the compound’s solubility and bioavailability for preclinical testing?
Advanced Research Question
- Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce ester or phosphate groups at the hydroxytetrahydrofuran moiety for pH-sensitive release .
- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability via intravenous vs. oral administration in animal models .
What computational methods predict the compound’s reactivity and stability under physiological conditions?
Basic Research Question
- DFT calculations : Use Gaussian or ORCA to model hydrolysis pathways of the amide bond and bromine substitution .
- pKₐ prediction : Tools like MarvinSketch estimate ionization states affecting membrane permeability .
- Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
